ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a benzothiazole ring, a thienopyridine ring, and a carboxylate ester group, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(3-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-3-31-25(30)28-12-11-17-20(14-28)33-24(27-22(29)16-8-6-7-15(2)13-16)21(17)23-26-18-9-4-5-10-19(18)32-23/h4-10,13H,3,11-12,14H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTOQJVIPWSZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions The process may start with the formation of the benzothiazole ring, followed by the construction of the thienopyridine ring system
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the nitro groups if present in any intermediates.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its heterocyclic structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, it might interact with enzymes or receptors in biological systems, influencing various biochemical pathways. The benzothiazole and thienopyridine rings could play a crucial role in these interactions, potentially binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which also feature the benzothiazole ring.
Thienopyridine Derivatives: Compounds such as clopidogrel, which contain the thienopyridine ring system.
Uniqueness
What sets ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate apart is its unique combination of these rings along with the carboxylate ester and amide functionalities. This unique structure could confer specific properties and reactivity that are not observed in simpler analogs.
Biological Activity
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(3-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a thieno[2,3-c]pyridine scaffold integrated with a benzothiazole moiety and an amide group. Its unique structural characteristics suggest various biological activities, particularly in anticancer and antimicrobial domains.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 477.6 g/mol. The structure includes:
- Thieno[2,3-c]pyridine core : Known for its diverse biological activities.
- Benzothiazole moiety : Often associated with enhanced pharmacological properties.
- Amide functionality : Contributes to the compound's ability to interact with biological targets.
Anticancer Properties
Research indicates that thieno[2,3-c]pyridine derivatives exhibit promising anticancer activity. The specific compound has been identified as a potential candidate for antitumor drug development due to its ability to interact with key proteins and enzymes involved in cancer pathways. Studies utilizing molecular docking simulations have shown effective binding to targets associated with cancer progression, suggesting a mechanism of action through enzyme inhibition or modulation of signaling pathways .
Antimicrobial Activity
In addition to its anticancer potential, this compound has been evaluated for its antimicrobial properties. Various thienopyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds derived from similar scaffolds showed varying degrees of antibacterial activity in vitro.
- Minimum Inhibitory Concentrations (MICs) were determined using standard paper disk diffusion assays against common bacterial strains like Staphylococcus aureus and Escherichia coli .
Synthesis and Evaluation
A study synthesized several thienopyridine derivatives and assessed their biological activities. The results indicated that modifications at specific positions on the pyridine ring significantly influenced antibacterial efficacy. For example:
- Compounds with electron-withdrawing groups exhibited reduced activity against certain bacterial strains.
- The introduction of specific functional groups (e.g., acetyl or ethoxycarbonyl) at designated positions enhanced biological activity .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-(4-methylphenyl)thieno[3,2-b]pyridine-2-carboxylate | Thieno[3,2-b]pyridine core | Anticancer properties |
| Ethyl 3-(benzothiazol-2-yl)thieno[2,3-b]pyridine-6-carboxylate | Benzothiazole moiety | Antimicrobial activity |
| 6-Methyl-4H-thieno[2,3-b]pyridin-5-one | Simplified thienopyridine structure | Antiviral properties |
This table illustrates how variations in chemical structure can lead to different biological activities while highlighting the potential of this compound as a versatile lead compound in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
